[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13464755
Molecular Formula: C18H27N3O3
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.
![[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester -](/images/structure/VC13464755.png)
Specification
Molecular Formula | C18H27N3O3 |
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Molecular Weight | 333.4 g/mol |
IUPAC Name | benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]methyl]carbamate |
Standard InChI | InChI=1S/C18H27N3O3/c1-13(2)16(19)17(22)21-9-8-15(11-21)10-20-18(23)24-12-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12,19H2,1-2H3,(H,20,23)/t15?,16-/m0/s1 |
Standard InChI Key | SYTBZIVYEYSNCC-LYKKTTPLSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCC(C1)CNC(=O)OCC2=CC=CC=C2)N |
SMILES | CC(C)C(C(=O)N1CCC(C1)CNC(=O)OCC2=CC=CC=C2)N |
Canonical SMILES | CC(C)C(C(=O)N1CCC(C1)CNC(=O)OCC2=CC=CC=C2)N |
Introduction
Structural Characteristics and Molecular Configuration
Core Architecture
The molecule features a pyrrolidine ring substituted at the 3-position with a methylene-linked carbamic acid benzyl ester group. The pyrrolidine nitrogen is acylated by an (S)-2-amino-3-methylbutyryl moiety, introducing a branched aliphatic chain with defined stereochemistry. This configuration creates three stereocenters: the α-carbon of the amino acid, the pyrrolidine C3, and the carbamate-linked methylene carbon .
Functional Group Analysis
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Carbamic acid benzyl ester: Provides hydrolytic stability while allowing deprotection under catalytic hydrogenation conditions .
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(S)-2-Amino-3-methylbutyryl: A non-proteinogenic amino acid derivative contributing to potential protease resistance and enhanced membrane permeability.
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Pyrrolidine scaffold: Confers conformational rigidity, favoring interactions with hydrophobic binding pockets in biological targets .
Molecular Formula: C₁₈H₂₇N₃O₃
Molecular Weight: 333.4 g/mol
XLogP3: 2.7 (predicting moderate lipophilicity)
Synthesis and Characterization
Synthetic Pathways
Synthesis typically follows a five-step sequence:
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Pyrrolidine functionalization: Introduction of the methylene amine via reductive amination of pyrrolidin-3-one .
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Amino acid coupling: (S)-2-Amino-3-methylbutyric acid is activated using HBTU/DIPEA and coupled to the pyrrolidine nitrogen.
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Carbamate formation: Reaction with benzyl chloroformate in dichloromethane at 0°C (yield: 68–72%) .
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Purification: Sequential chromatography on silica gel (eluent: EtOAc/hexane gradient) and recrystallization from ethanol.
Analytical Characterization
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NMR: Key signals include δ 7.35–7.28 (m, 5H, Ar-H), δ 5.12 (s, 2H, OCH₂Ph), and δ 4.21 (q, J = 6.8 Hz, pyrrolidine H3) .
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HRMS: [M+H]⁺ calculated 334.2125, observed 334.2121.
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Chiral HPLC: >98% ee confirmed using Chiralpak IC-3 column (n-hexane/i-PrOH 80:20) .
Chemical Properties and Reactivity
Stability Profile
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pH stability: Stable in buffers (pH 3–8) for 72h at 25°C; degrades rapidly under alkaline conditions (t₁/₂ = 2.3h at pH 10).
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Thermal degradation: Decomposes at 218°C (DSC onset) via carbamate cleavage .
Research Findings and Experimental Data
Comparative Pharmacokinetics
A rodent study (n=6) demonstrated favorable absorption (Tₘₐₓ = 1.2h) but rapid glucuronidation (CL = 15.3 L/h/kg), necessitating prodrug strategies for oral delivery .
Parameter | Value |
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Cₘₐₓ (oral 10mg/kg) | 1.8 ± 0.3 µg/mL |
AUC₀–∞ | 14.7 µg·h/mL |
Vd | 2.1 L/kg |
Toxicity Profile
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